molecular formula C21H21ClN2 B12774501 Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride CAS No. 92123-85-8

Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride

Cat. No.: B12774501
CAS No.: 92123-85-8
M. Wt: 336.9 g/mol
InChI Key: TZRXPJLJPIAUMQ-UHFFFAOYSA-N
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Description

Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This particular compound is characterized by the presence of a 2-methylphenyl group and a tetrahydropyridinyl group attached to the isoquinoline core, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes. For this specific compound, the synthesis might involve:

    Formation of the Isoquinoline Core: Starting with a benzylamine derivative and an aldehyde under acidic conditions.

    Introduction of the 2-Methylphenyl Group: Through Friedel-Crafts alkylation or acylation.

    Formation of the Tetrahydropyridinyl Group: Via hydrogenation or reduction of a pyridine derivative.

    Conversion to Hydrochloride Salt: By treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxides, while reduction could produce tetrahydroisoquinolines.

Scientific Research Applications

Isoquinoline derivatives have a wide range of applications in scientific research:

    Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinoline derivatives varies depending on their specific structure and target. Generally, they may interact with enzymes, receptors, or other proteins, modulating their activity. For example, some isoquinoline derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Structurally similar but with a nitrogen atom at a different position.

    Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

92123-85-8

Molecular Formula

C21H21ClN2

Molecular Weight

336.9 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline;hydrochloride

InChI

InChI=1S/C21H20N2.ClH/c1-15-6-2-4-8-18(15)21-19-9-5-3-7-17(19)14-20(23-21)16-10-12-22-13-11-16;/h2-10,14,22H,11-13H2,1H3;1H

InChI Key

TZRXPJLJPIAUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4=CCNCC4.Cl

Origin of Product

United States

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